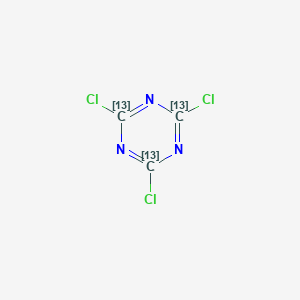

Cyanuric chloride-13C3

Description

Significance of Stable Isotope Tracers in Mechanistic and Pathway Studies

Stable isotope tracers, such as those labeled with ¹³C, are fundamental to understanding the intricate details of reaction mechanisms and metabolic pathways. nih.govmdpi.com By replacing a naturally abundant carbon-12 atom with a ¹³C atom, researchers can effectively "tag" a molecule and follow its journey through a series of chemical transformations or biological processes. smolecule.com This allows for the precise tracking of atoms and molecules, providing unambiguous evidence for proposed reaction intermediates and pathway fluxes. nih.govfrontiersin.org The insights gained from these studies are crucial for fields ranging from drug discovery and development, where they help in understanding drug metabolism and pharmacokinetics, to environmental science, where they aid in tracking the fate of pollutants. symeres.com

Rationale for Carbon-13 Enrichment in Cyanuric Chloride Frameworks

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile reagent used in the synthesis of a wide range of compounds, including pesticides, dyes, and pharmaceuticals. nih.govsynthetikaeu.com The rationale for enriching the cyanuric chloride framework with ¹³C lies in its utility as a labeled building block. By incorporating ¹³C atoms into the triazine ring, researchers can synthesize a variety of ¹³C-labeled derivatives. These labeled derivatives then serve as powerful tools to investigate the mechanisms of reactions involving cyanuric chloride and to trace the metabolic fate of the compounds synthesized from it. smolecule.com For instance, the use of Cyanuric chloride-¹³C₃ allows for the precise monitoring of how this core structure is incorporated into larger molecules and subsequently metabolized or degraded in biological or environmental systems. smolecule.com

Synthesis and Physicochemical Properties

The synthesis of Cyanuric chloride-¹³C₃ typically begins with a ¹³C-labeled precursor, such as ¹³C-urea. nih.gov Through a process of thermolysis and condensation, ¹³C-urea is converted into ¹³C₃-cyanuric acid. nih.gov This is followed by a chlorination step, often using a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃), to yield the final product, Cyanuric chloride-¹³C₃. nih.gov An alternative industrial method involves the trimerization of isotopically labeled cyanogen (B1215507) chloride-¹³C₃.

The physicochemical properties of Cyanuric chloride-¹³C₃ are very similar to its unlabeled counterpart, with the primary difference being its molecular weight.

| Property | Value |

| Molecular Formula | ¹³C₃Cl₃N₃ |

| Molecular Weight | 187.39 g/mol |

| Appearance | Colorless crystalline solid |

| Melting Point | 145-147 °C |

| Boiling Point | 190 °C |

| Solubility | Very slightly soluble in water, soluble in most organic solvents |

This table is based on data from multiple sources. nih.govsynthetikaeu.comsigmaaldrich.comchemcess.com

Applications in Research

The primary application of Cyanuric chloride-¹³C₃ stems from its nature as a stable isotope-labeled compound, making it an invaluable tracer in various scientific domains.

Metabolic Research

In metabolic research, Cyanuric chloride-¹³C₃ and its derivatives are used to trace the pathways of molecules within biological systems. smolecule.com By introducing the ¹³C-labeled compound, scientists can follow its absorption, distribution, metabolism, and excretion (ADME) with high precision using techniques like mass spectrometry. This is particularly important in pharmaceutical research for understanding how drugs are processed by the body. smolecule.com For example, it can be used in the synthesis of isotopically labeled lipids to study their role in various biochemical pathways. smolecule.com

Environmental Fate Studies

The widespread use of triazine-based compounds, such as certain herbicides, necessitates an understanding of their environmental persistence and degradation pathways. smolecule.com Cyanuric chloride-¹³C₃ serves as a crucial tool in these environmental fate studies. smolecule.com By using the labeled compound, researchers can track its movement and breakdown in soil and water samples, identifying the chemical and microbial processes responsible for its degradation. smolecule.com This information is vital for assessing the environmental impact of such compounds and for developing remediation strategies.

Chemical Synthesis and Derivatization

Cyanuric chloride-¹³C₃ acts as a versatile precursor for the synthesis of other isotopically labeled compounds. nih.gov Its three reactive chlorine atoms can be sequentially substituted with various nucleophiles, such as amines, alcohols, and thiols, to create a diverse library of ¹³C-labeled molecules. smolecule.com This allows for the targeted labeling of specific positions within a molecule, which is essential for detailed mechanistic studies of chemical reactions. For instance, it has been used as a starting material to synthesize ¹³C₃-melamine and ¹³C₃-cyanuric acid, which serve as internal standards for the accurate quantification of their unlabeled counterparts in food safety analysis. nih.govtandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichloro-(2,4,6-13C3)1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl3N3/c4-1-7-2(5)9-3(6)8-1/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNCLNQXLYJVJD-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C]1(=N[13C](=N[13C](=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583894 | |

| Record name | 2,4,6-Trichloro(~13~C_3_)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286013-07-8 | |

| Record name | 2,4,6-Trichloro(~13~C_3_)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286013-07-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Reaction Pathway Elucidation Utilizing Cyanuric Chloride 13c3

Tracing Reaction Pathways in Organic Transformations

Cyanuric chloride is a versatile reagent in organic synthesis, known for its ability to undergo sequential nucleophilic substitution reactions at its three reactive chlorine sites. By employing Cyanuric Chloride-¹³C₃, chemists can meticulously track the stepwise replacement of these chlorine atoms with various nucleophiles, such as amines, alcohols, and thiols. smolecule.com This provides definitive evidence for the reaction sequence and helps in understanding the factors that control the regioselectivity of these substitutions.

For instance, in the synthesis of triazine-based compounds, which have applications in pharmaceuticals and materials science, the use of ¹³C-labeled cyanuric chloride allows for the unambiguous assignment of the positions of different substituents on the triazine ring. smolecule.com This is crucial for establishing structure-activity relationships and for the rational design of new molecules with desired properties.

A key synthetic application is the preparation of other ¹³C-labeled compounds. nih.gov For example, the synthesis of ¹³C₃-simazine, an herbicide, starts with ¹³C₃-cyanuric chloride. nih.gov This process involves the reaction of ¹³C₃-cyanuric chloride with ethylamine (B1201723). nih.gov The resulting labeled simazine (B1681756) is invaluable for studying its environmental fate and metabolism.

| Reaction Type | Reactants | Product | Significance of ¹³C Labeling |

| Nucleophilic Substitution | Cyanuric Chloride-¹³C₃, Amines | ¹³C-labeled Melamine (B1676169) Derivatives | Tracing the formation of substituted triazines. smolecule.com |

| Nucleophilic Substitution | Cyanuric Chloride-¹³C₃, Alcohols/Thiols | ¹³C-labeled Triazine Ethers/Thioethers | Elucidating reaction mechanisms and substituent placement. smolecule.com |

| Hydrolysis | Cyanuric Chloride-¹³C₃, Water | Cyanuric Acid-¹³C₃ | Studying the degradation process in aqueous environments. smolecule.com |

Elucidation of Environmental Degradation Mechanisms

Cyanuric chloride and its derivatives are used in various industrial applications, including as disinfectants and precursors to herbicides. smolecule.comoecd.org Their release into the environment raises concerns about their persistence and potential ecological impact. smolecule.com Cyanuric Chloride-¹³C₃ is an instrumental tool for investigating the environmental degradation pathways of these compounds in soil and water. smolecule.com

By introducing ¹³C-labeled cyanuric chloride into environmental samples, researchers can trace its transformation into various degradation products. A primary degradation pathway is the hydrolysis of cyanuric chloride to cyanuric acid. oecd.org In water, cyanuric chloride rapidly hydrolyzes to cyanuric acid via the intermediates 2,4-dichloro-6-hydroxy-s-triazine and 2-chloro-4,6-dihydroxy-s-triazine. oecd.org The use of Cyanuric Chloride-¹³C₃ allows for the precise tracking of the carbon atoms through these intermediates to the final cyanuric acid product.

Furthermore, studies have shown that cyanuric acid can be biodegraded by microorganisms. asm.orgnih.gov Tracer experiments with ¹³C-labeled cyanuric acid have demonstrated that it can be broken down into carbon dioxide and ammonia (B1221849). asm.org This information is critical for assessing the environmental risk of cyanuric chloride and for developing effective bioremediation strategies. nih.gov

| Environmental Compartment | Process Investigated | Key Findings from ¹³C Labeling |

| Water | Hydrolysis | Confirmed the pathway from cyanuric chloride to cyanuric acid through chlorinated intermediates. oecd.org |

| Soil | Biodegradation | Traced the mineralization of the triazine ring to CO₂ by soil microorganisms. asm.org |

| Activated Sludge | Biodegradation | Demonstrated rapid degradation under anaerobic conditions. asm.orgnih.gov |

Insights into Biochemical Reaction Mechanisms

The triazine scaffold, derived from cyanuric chloride, is present in a number of biologically active molecules. smolecule.com Cyanuric Chloride-¹³C₃ serves as a valuable tracer for studying the metabolic fate and mechanism of action of these compounds within biological systems.

When a drug or a pesticide containing the triazine ring is synthesized using ¹³C-labeled cyanuric chloride, its metabolic pathway can be followed by analyzing the isotopic composition of the metabolites. This allows for the identification of the enzymes involved and the elucidation of the biochemical transformations that the molecule undergoes. Such studies are essential in drug development to understand pharmacokinetics and in environmental science to assess the impact of pesticides on non-target organisms. smolecule.com

Analysis of Molecular Interactions in Complex Systems

The isotopic label in Cyanuric Chloride-¹³C₃ provides a sensitive probe for studying non-covalent interactions in complex biological or chemical systems. Techniques like ¹³C NMR spectroscopy can detect subtle changes in the chemical environment of the labeled carbon atoms upon binding to other molecules, such as proteins or nucleic acids.

While specific studies detailing the use of Cyanuric Chloride-¹³C₃ for analyzing molecular interactions are not prevalent in the provided search results, the principle is well-established in the field of isotopic labeling. The distinct NMR signal of the ¹³C atoms can report on binding events, conformational changes, and the dynamics of the molecule in its bound state. This capability is particularly useful for understanding the molecular basis of a compound's biological activity or its behavior in complex matrices.

Advanced Applications of Cyanuric Chloride 13c3 in Organic and Supramolecular Synthesis

Precursor Role in the Synthesis of Diverse Isotopic Compounds

The primary and most widespread application of cyanuric chloride-13C3 lies in its function as a precursor for the synthesis of other isotopically labeled compounds. smolecule.com Its three reactive chlorine atoms can be sequentially and selectively substituted by a variety of nucleophiles, allowing for the introduction of the 13C-labeled triazine core into a multitude of molecules. This strategic labeling is invaluable for mechanistic studies, quantitative analysis, and metabolic research.

The synthesis of labeled compounds often begins with the preparation of this compound itself, which is typically synthesized from 13C-labeled urea (B33335) via 13C3-cyanuric acid, followed by chlorination with reagents like phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3). nih.gov

A notable example is the synthesis of [13C3]-melamine and [13C3]-cyanuric acid. These labeled standards are crucial for isotope dilution mass spectrometry methods used to accurately quantify melamine (B1676169) and cyanuric acid in various matrices, such as food products. nih.govtandfonline.com The synthesis involves the reaction of [13C3]-cyanuric chloride with ammonia (B1221849) to produce [13C3]-melamine and with acidified water to yield [13C3]-cyanuric acid. nih.govtandfonline.com Similarly, 13C3-simazine, an isotopically labeled herbicide, has been synthesized from this compound and ethylamine (B1201723) for use as an internal standard in environmental analysis. nih.gov

The ability to introduce a 13C3-labeled triazine ring into various organic molecules provides researchers with a powerful tool for:

Tracer Studies: Following the metabolic fate of pesticides, drugs, and other xenobiotics. smolecule.com

Quantitative Mass Spectrometry: Serving as an ideal internal standard to improve the accuracy and precision of analytical measurements.

Mechanistic Investigations: Elucidating complex reaction pathways in both chemical and biological systems.

| Labeled Compound | Precursor | Application |

| [13C3]-Melamine | This compound | Internal standard for melamine analysis. nih.govtandfonline.com |

| [13C3]-Cyanuric Acid | This compound | Internal standard for cyanuric acid analysis. nih.govtandfonline.com |

| 13C3-Simazine | This compound | Internal standard for simazine (B1681756) analysis in soil. nih.gov |

Function as a Chemoselective Linker in Advanced Molecular Architectures

The temperature-dependent, chemoselective reactivity of cyanuric chloride makes it an exceptional linker for the construction of complex and well-defined molecular architectures. rsc.org The three chlorine atoms can be displaced by nucleophiles at different temperatures—typically 0 °C for the first substitution, room temperature for the second, and elevated temperatures for the third—allowing for the sequential and controlled addition of different molecular building blocks. core.ac.uknih.gov This property has been extensively exploited in the synthesis of dendrimers and novel lipid compounds.

Construction of Dendrimeric Structures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. nih.gov The 1,3,5-triazine (B166579) core of cyanuric chloride serves as an excellent branching unit for the construction of these complex molecules. nih.govnih.govnih.govrsc.org By reacting cyanuric chloride with various diamine or other multifunctional linkers, successive generations of dendrimers can be synthesized in a controlled, stepwise manner. nih.gov

The synthesis of triazine-based dendrimers often involves the nucleophilic aromatic substitution on cyanuric chloride. nih.gov The ability to introduce three different functional groups onto the triazine core provides a powerful and versatile strategy for creating dendrimers with diverse peripheral functionalities. nih.gov These dendritic structures have found applications in various fields, including as chelating agents for magnetic resonance imaging (MRI) and in drug delivery. nih.govsciencemadness.org

Synthesis of Novel Synthetic Lipid Compounds

Cyanuric chloride has been utilized as a versatile linker in the development of new synthetic lipid compounds. rsc.orgrsc.org Its chemoselective reactivity allows for the attachment of both hydrophobic lipid tails and various functional headgroups to the triazine core, enabling the creation of a diverse library of lipid-like molecules. rsc.org

In one approach, dialkylamines are used to introduce lipid tails, and a variety of small molecules are then attached to create diverse headgroups. rsc.org These triazine-based lipids have been shown to form stable nanoparticles and have been evaluated for their potential in gene delivery and as components of liposomal peptide vaccines. rsc.orgrsc.org The ability to easily modify the headgroup structure offers a cost-effective strategy to optimize lipid-based therapeutics for a range of research applications. rsc.org

Catalytic, Promoting, and Activating Roles in Organic Reactions

Beyond its role as a structural component, cyanuric chloride and its derivatives can also act as catalysts, promoters, or activators in a variety of organic reactions. researchgate.net The electron-deficient nature of the triazine ring and the reactivity of its chlorine atoms contribute to its catalytic activity. While much of the research in this area has focused on unlabeled cyanuric chloride, the principles are directly applicable to its isotopically labeled counterpart. Triazine derivatives, in general, are being explored as metal-free electrocatalysts and as ligands in metal-mediated catalysis. rsc.orgbohrium.comnih.govrsc.orgacs.org

Applications in Rearrangement Reactions (e.g., Beckmann, Lossen)

Cyanuric chloride has been identified as a mild and effective organocatalyst for the Beckmann rearrangement of ketoximes to amides. researchgate.netnih.gov This reaction is of significant industrial importance, for instance, in the production of nylon-12. nih.gov The catalytic activity of cyanuric chloride can be enhanced by the use of co-catalysts such as zinc chloride (ZnCl2). nih.gov The use of cyanuric chloride offers a more environmentally benign alternative to traditional, more hazardous rearrangement reagents. researchgate.net It is also reported to be effective in promoting the Lossen rearrangement. researchgate.net

Facilitation of Coupling Reactions (e.g., Suzuki)

Cyanuric chloride has been employed in facilitating Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds. researchgate.netresearchgate.net It can be used to synthesize unsymmetrical aryl s-triazines through sequential Suzuki couplings with arylboronic acids. researchgate.net Furthermore, cyanuric chloride can act as a linker to immobilize palladium catalysts onto solid supports, creating reusable heterogeneous catalysts for C-C coupling reactions. nih.gov The triazine ring can be functionalized to create ligands that modulate the electronic properties and stability of the palladium nanoparticles, enhancing their catalytic performance. nih.gov

| Reaction | Role of Cyanuric Chloride |

| Beckmann Rearrangement | Organocatalyst. researchgate.netnih.gov |

| Lossen Rearrangement | Promoter. researchgate.net |

| Suzuki Coupling | Reactant/precursor for unsymmetrical triazines, linker for catalyst immobilization. researchgate.netresearchgate.netnih.gov |

Role in Cyclization and Addition Reactions (e.g., Biginelli, Pictet-Spengler, Mannich)

Cyanuric chloride and its isotopically labeled analogue, this compound, serve as significant reagents in promoting important cyclization and addition reactions. While the unlabeled form is typically used as a catalyst to facilitate these transformations, the ¹³C₃-labeled version is an invaluable tool for elucidating the complex reaction mechanisms involved. Its incorporation allows researchers to trace the path of the triazine core through the reaction sequence using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing definitive insights into the catalyst's role and fate.

Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation involving an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are molecules of significant pharmacological interest. Cyanuric chloride has emerged as an efficient and inexpensive catalyst for this reaction. It is presumed to function by generating hydrochloric acid (HCl) in situ, which catalyzes the key steps of the reaction, likely proceeding through an N-acyliminium ion intermediate formed from the aldehyde and urea. This intermediate then reacts with the β-ketoester, followed by cyclodehydration to yield the final DHPM product.

Studies have demonstrated that using a catalytic amount of cyanuric chloride can lead to high yields under relatively mild conditions. figshare.com An efficient and clean method has been developed for the one-pot synthesis of pyrimidinone/thione derivatives using cyclopentanone, various aromatic aldehydes, and urea/thiourea with cyanuric chloride as the catalyst in acetonitrile (B52724) at room temperature. figshare.com

The use of this compound in these reactions would be instrumental in confirming the proposed mechanism. By tracking the ¹³C-labeled triazine ring, researchers could verify if it remains a passive source of HCl or participates more directly in the catalytic cycle.

Table 1: Cyanuric Chloride-Catalyzed Biginelli Reaction of Various Aldehydes

| Aldehyde | Product | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 7 | 92 | nih.gov |

| 4-Chlorobenzaldehyde | 5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 6 | 95 | nih.gov |

| 4-Methoxybenzaldehyde | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 8 | 89 | nih.gov |

| 4-Nitrobenzaldehyde | 5-Ethoxycarbonyl-4-(4-nitrophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 5 | 96 | nih.gov |

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a crucial method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, core structures in many natural alkaloids and pharmaceutical agents. The reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed ring closure.

Cyanuric chloride (TCT) has been successfully employed as a mild and efficient catalyst for this reaction. nih.gov The mechanism involves two main steps: the initial formation of an imine intermediate from the amine and aldehyde, followed by a 6-endo intramolecular cyclization. beilstein-journals.org The electrophilicity of the imine is the driving force for the rate-limiting cyclization step. It is proposed that HCl, generated in situ from the reaction of cyanuric chloride with trace moisture, protonates the imine to form a more electrophilic iminium ion, which then readily undergoes cyclization. beilstein-journals.org This catalytic system is notable for its effectiveness with aldehydes bearing both electron-donating and electron-withdrawing groups, an advantage over some traditional Brønsted acid catalysts. nih.govbeilstein-journals.org

Here again, this compound would be the ideal tool for mechanistic validation. Its use could help confirm the transient generation of HCl and track the fate of the resulting ¹³C₃-labeled cyanuric acid, ensuring it acts solely as a byproduct.

Table 2: Cyanuric Chloride-Catalyzed Pictet-Spengler Reaction

| Amine Substrate | Aldehyde Substrate | Yield (%) | Reference |

|---|---|---|---|

| Tryptamine | 4-Nitrobenzaldehyde | 96 | beilstein-journals.org |

| Tryptamine | 4-Chlorobenzaldehyde | 92 | beilstein-journals.org |

| Tryptamine | 4-Methylbenzaldehyde | 94 | beilstein-journals.org |

| Tryptophan methyl ester | Benzaldehyde | 90 | beilstein-journals.org |

Mannich Reaction

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound (a Mannich base) from an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. organic-chemistry.org While not as commonly used as in the previous examples, cyanuric chloride has been reported as a promoter or activator in certain Mannich-type reactions. researchgate.net For instance, cyanuric chloride can be used to activate dimethyl sulfoxide (B87167) (DMSO), which then acts as a safer surrogate for formaldehyde (B43269) in a three-component Mannich reaction involving acetophenone (B1666503) and saccharin (B28170) to produce a β-amino ketone. rsc.org

The application of this compound in this context would be critical for understanding the activation of DMSO and the subsequent reaction pathway. Isotopic labeling would allow for precise tracking of the carbon atoms from the triazine ring, helping to determine if they are incorporated into any intermediates or byproducts, thereby clarifying the role of the triazine structure in the reaction.

Development of Novel Cyanating Agents

The development of safe and effective cyanating agents is a significant goal in organic synthesis, as traditional reagents like hydrogen cyanide and metal cyanides are highly toxic and difficult to handle. chemistryviews.org Research has led to the creation of novel "CN" sources that offer improved safety profiles.

A noteworthy development is the use of a combination of cyanuric chloride (TCT) and formamide (B127407) as an efficient and non-toxic cyanating agent. chemistryviews.orgsci-hub.se This reagent system has been successfully applied to the palladium-catalyzed cyanation of aryl halides, producing a variety of benzonitrile (B105546) derivatives in good to excellent yields. sci-hub.se The reaction can be performed either by generating the active cyanating species in situ or by using a pre-formed TCT-formamide salt. sci-hub.se This method represents an expedient and safer process for the important cyanation of aryl halides. sci-hub.se

In this field, this compound is not the cyanating agent itself but is a vital precursor for creating ¹³C-labeled cyanating agents. By synthesizing the TCT-formamide reagent using this compound, a ¹³C-labeled "CN" source could be generated. This would be exceptionally useful for mechanistic investigations into the palladium-catalyzed cyanation reaction. Researchers could track the transfer of the ¹³C-labeled cyanide group from the reagent to the aryl halide, providing clear evidence for the steps involved in the catalytic cycle, including oxidative addition, cyanide transfer, and reductive elimination.

Table 3: Palladium-Catalyzed Cyanation of Aryl Halides using TCT and Formamide

| Aryl Halide | Yield (%) | Reference |

|---|---|---|

| 4-Bromoanisole | 94 | sci-hub.se |

| 4-Iodoanisole | 92 | sci-hub.se |

| 1-Bromonaphthalene | 85 | sci-hub.se |

| 2-Bromopyridine | 83 | sci-hub.se |

Applications of Cyanuric Chloride 13c3 in Materials Science and Polymer Chemistry

Study of Isotopic Moiety Incorporation and Distribution in Polymers and Resins

One of the key applications of Cyanuric chloride-13C3 in materials science is in the detailed study of how cyanuric chloride units are incorporated and distributed within polymers and resins. smolecule.com The presence of the carbon-13 label allows for the use of advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to gain insights that would be difficult to obtain with the unlabeled compound. smolecule.com

By using this compound as a starting material in polymerization reactions, scientists can precisely track the location and bonding of the triazine ring within the final polymer structure. This information is crucial for understanding the relationship between the synthesis conditions, the resulting polymer architecture, and the material's ultimate properties. For instance, it can help determine whether the cyanuric chloride units are evenly distributed, clustered together, or located at specific sites within the polymer chain. This knowledge is fundamental for designing polymers with tailored characteristics.

Synthesis and Characterization of Covalent Triazine Polymers (CTPs)

Cyanuric chloride is a significant monomer in the synthesis of Covalent Triazine Polymers (CTPs), a promising class of materials known for their nitrogen-rich, stable triazine rings. rsc.orguib.no The use of this compound in the synthesis of these polymers provides a unique avenue for their detailed characterization.

Design Principles and Tunable Structures of CTPs

CTPs are constructed from electron-deficient 1,3,5-triazine (B166579) repeating units, often linked by aromatic groups. rsc.org The versatility of cyanuric chloride allows for the creation of a wide range of CTP structures with tunable properties. uib.no The three reactive chlorine atoms on the cyanuric chloride molecule can be substituted in a stepwise manner with various nucleophiles, such as amines and alcohols, allowing for precise control over the final polymer architecture. smolecule.comrsc.org This step-wise reactivity, influenced by temperature, enables the rational design of CTPs with specific functionalities. rsc.org The synthesis of CTPs can be achieved through methods like nucleophilic substitution reactions and Friedel-Crafts alkylation. uib.nosci-hub.cat

Porous Organic Polymers (POPs) Derived from this compound

A significant subclass of CTPs is Porous Organic Polymers (POPs), which have garnered attention for their stability and porous nature. uib.no These materials are created by linking organic building blocks through strong covalent bonds. uib.no this compound serves as a valuable building block for creating POPs, often referred to as Covalent Triazine Frameworks (CTFs). sci-hub.cat

The synthesis of these porous polymers can be achieved through various methods, including the Friedel-Crafts reaction of cyanuric chloride with multi-reactive aromatic compounds. researchgate.netaminer.org For example, porous covalent triazine polymer networks (PCTPs) have been prepared by reacting cyanuric chloride with tetra-reactive molecules like 1,1,2,2-tetraphenylethylene and tetraphenylsilane. researchgate.netaminer.org The resulting materials exhibit high surface areas, making them suitable for a range of applications. researchgate.netaminer.org The use of this compound in these syntheses would allow for detailed structural analysis of the resulting porous network using solid-state NMR, confirming the formation of the desired framework. sci-hub.cat

Research into Functional Applications of Cyanuric Chloride-Derived Materials

The unique properties of materials derived from cyanuric chloride, including CTPs and POPs, have led to extensive research into their functional applications. uib.no The ability to track the 13C label in this compound-derived materials is instrumental in understanding the mechanisms behind these functions.

Adsorption and Separation Technologies

The porous nature and large surface area of POPs derived from cyanuric chloride make them highly effective in adsorption and separation processes. uib.no These materials have shown significant promise in capturing pollutants and in gas separation. For example, viologen-based porous organic polymers synthesized from cyanuric chloride have demonstrated exceptional uptake of iodine vapor and various amines. rsc.org

Furthermore, CTPs have been extensively studied for their carbon dioxide (CO2) adsorption capabilities. researchgate.netaminer.org Porous covalent triazine polymer networks have exhibited high CO2 uptake capacity and selectivity, making them promising materials for carbon capture technologies. researchgate.netaminer.org The use of this compound in the synthesis of these adsorbent materials can aid in elucidating the specific binding sites and interactions between the polymer framework and the adsorbed molecules, leading to the design of even more efficient separation materials.

Sensing Applications

In the realm of chemical sensing, Cyanuric chloride-¹³C₃ serves a critical function as a precursor for synthesizing isotopically labeled internal standards. These standards are essential for developing accurate and reliable quantitative analytical methods, particularly those based on isotope dilution mass spectrometry (IDMS). This technique is considered a gold-standard measurement method due to its high precision and accuracy.

Detailed Research Findings: A significant application is in the area of food safety. Researchers have synthesized labeled analogues of melamine (B1676169) and cyanuric acid, two contaminants of concern in food products, starting from Cyanuric chloride-¹³C₃. tandfonline.comresearchgate.net The synthesis involves reacting Cyanuric chloride-¹³C₃ with ammonia (B1221849) to produce [¹³C₃]-melamine or with acidified water to yield [¹³C₃]-cyanuric acid. tandfonline.comresearchgate.net

Table 1: Performance of an Isotope Dilution LC-MS/MS Method Using Standards Derived from Cyanuric Chloride-¹³C₃

| Parameter | Value | Matrix | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | 10 µg/kg | Catfish, Pork, Chicken, Pet Food | researchgate.net |

| Recovery (Melamine) | 87-110% | Catfish, Pork, Chicken, Pet Food | researchgate.net |

| Recovery (Cyanuric Acid) | 96-110% | Catfish, Pork, Chicken, Pet Food | researchgate.net |

| Coefficient of Variation (CV) | <10% | Catfish, Pork, Chicken, Pet Food | researchgate.net |

Energy Storage Devices

Cyanuric chloride is a key building block for a class of porous materials known as covalent triazine frameworks (CTFs). These materials are being actively investigated for applications in energy storage, such as electrodes for lithium-ion batteries (LIBs) and supercapacitors, due to their high surface area, porosity, and nitrogen-rich structure. acs.orgresearchgate.net

While large-scale synthesis of energy storage materials would use the non-labeled compound, Cyanuric chloride-¹³C₃ is an invaluable tool for research and development. Its application lies in mechanistic studies to understand how these materials function and degrade during the charge-discharge cycles of a battery or capacitor. By selectively incorporating ¹³C labels into the triazine framework, researchers can use techniques like solid-state ¹³C NMR to track the structural and chemical changes in the electrode material. researchgate.net For example, ¹³C labeling can help identify the specific sites in the polymer that react with lithium or sodium ions and elucidate the breakdown pathways of the material, which is critical for designing more durable and higher-capacity batteries. researchgate.netacs.org

Detailed Research Findings: Studies on CTFs derived from cyanuric chloride have demonstrated their potential in energy storage. For instance, CTFs prepared via Friedel-Crafts reactions exhibit high surface areas suitable for ion adsorption. researchgate.net Research on CTFs as anodes for sodium-ion batteries has shown that the triazine units are actively involved in the sodium storage process, which can be monitored using spectroscopic techniques that would be enhanced by isotopic labeling. acs.org A study on a crystalline CTF anode reported a reversible capacity of 263 mAh g⁻¹ at a current of 0.1 A g⁻¹, with 91% capacity retention after 200 cycles at 1.0 A g⁻¹. acs.org Using Cyanuric chloride-¹³C₃ in the synthesis of such materials would enable precise tracking of the carbon framework's response to sodiation and desodiation, providing insights into the mechanisms that underpin this high performance. acs.org

Table 2: Electrochemical Performance of Covalent Triazine Frameworks (CTFs) in Energy Storage Applications

| CTF Application | Key Performance Metric | Monomers | Reference |

|---|---|---|---|

| Sodium-Ion Battery Anode | 263 mAh g⁻¹ initial capacity at 0.1 A g⁻¹ | Aldehyde and Amidine Monomers | acs.org |

| Supercapacitor | High specific surface area (e.g., 1200 m²/g) | Cyanuric chloride, 1,1,2,2-tetraphenylethylene | researchgate.net |

| CO₂ Adsorption | 216.5 mg g⁻¹ uptake at 273K/1 bar | Cyanuric chloride, 1,1,2,2-tetraphenylethylene | researchgate.net |

Formation of Carbon-Nitride Architectures (e.g., Nanotubes, Nanoribbons)

Cyanuric chloride is a fundamental precursor in the synthesis of various graphitic carbon nitride (g-C₃N₄) nanostructures, including nanotubes, nanoribbons, and microspheres. dokumen.pub These materials are of great interest for their potential applications in photocatalysis, electronics, and energy storage. The synthesis often involves the reaction of cyanuric chloride with a nitrogen source or through thermal condensation processes. researchgate.netrsc.org

The role of Cyanuric chloride-¹³C₃ in this context is to serve as a mechanistic probe. The formation of complex nanostructures from molecular precursors is a multi-step process that is often difficult to characterize. By using a ¹³C-labeled precursor, the transformation of the triazine ring into the final graphitic carbon nitride lattice can be followed with precision. Solid-state NMR and other isotopic analysis techniques can confirm that the triazine units from the cyanuric chloride are incorporated into the final material and can help elucidate the intermediate species and reaction pathways. acs.org

Detailed Research Findings: Researchers have successfully synthesized carbon nitride nanotubes and micro-tubes through metathesis reactions between cyanuric chloride and various nitrogen sources at temperatures between 150 °C and 500 °C. researchgate.net In these reactions, an intermediate crystalline species, N(C₃N₃Cl₂)₃, was observed to act as a template for the formation of the tubular structures. researchgate.net Another approach involves the reaction of cyanuric chloride and melamine, which upon thermal treatment, yields g-C₃N₄ nanowires and nanofibers. rsc.org While these studies used non-labeled cyanuric chloride, the use of Cyanuric chloride-¹³C₃ would be the next logical step to definitively map the atomic-level transformations. Studies on other precursors, like ¹³C-labeled urea (B33335), have already demonstrated the power of isotopic labeling and solid-state NMR for revealing the in-plane structure and assembly of g-C₃N₄ materials. acs.org

Table 3: Synthesis Methods for Carbon-Nitride Architectures Using Cyanuric Chloride

| Resulting Architecture | Co-reactant / Method | Key Finding | Reference |

|---|---|---|---|

| Micro- and Nanotubes | Metathesis with Li₂(CN₂) or Li₃(BN₂) | Intermediate N(C₃N₃Cl₂)₃ acts as a template for tube formation. | researchgate.net |

| Nanowires and Nanofibers | Solvothermal treatment with melamine followed by polycondensation. | Formation of a cyanuric chloride-melamine complex is a key step. | rsc.org |

| Porous Spheres | Reaction with melamine and glucose (as carbon source). | Creates 3D hierarchical composites for electrocatalysis. | |

| Crystalline Carbon Nitride | Polycondensation with melamine in a sealed quartz tube at 800 °C. | High pressure from released gases modifies morphology and crystallinity. | rsc.org |

Role of Cyanuric Chloride 13c3 in Advanced Analytical and Spectroscopic Research

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules. In this context, Cyanuric chloride-13C3 is a valuable compound, primarily used as a starting material or a tracer in complex chemical and biological studies. smolecule.com The presence of the ¹³C label allows researchers to track the transformation of the triazine ring through various reaction pathways. smolecule.com

Carbon-13 NMR for Specific Identification and Characterization

Carbon-13 NMR spectroscopy is employed as a definitive method to confirm the successful incorporation and purity of the ¹³C isotopes in the cyanuric chloride structure. While the natural abundance of ¹³C is only about 1.1%, a molecule of this compound is enriched to have a ¹³C atom at each of the three carbon positions in the triazine ring, typically with an isotopic purity of 99 atom %. sigmaaldrich.com

This high enrichment level results in a ¹³C NMR spectrum that is fundamentally different from that of its unlabeled analog. The unlabeled compound would show a single peak for the three chemically equivalent carbons in the ring (around 176.5 ppm in CDCl₃). In contrast, the ¹³C-labeled compound produces a strong, distinct signal at this chemical shift, confirming the identity of the labeled carbons. This specific identification is crucial for verifying the integrity of the labeled standard before its use in further experiments and for characterizing the products synthesized from it, such as ¹³C₃-simazine. smolecule.comnih.gov The clear signal provided by the ¹³C enrichment allows for unambiguous structural confirmation and is essential for validating the isotopic labeling efficiency.

Utilization in Mass Spectrometry (MS)

Mass spectrometry (MS) is a cornerstone of modern analytical science, and this compound plays a critical role, primarily as a precursor for synthesizing ¹³C-labeled internal standards. nih.govspectrabase.comoregonstate.edu These standards are indispensable for quantitative studies, especially when analyzing trace amounts of substances in complex samples like food or environmental matrices. nih.govspectrabase.com The three-mass-unit difference between the labeled and unlabeled compounds allows for clear differentiation in a mass spectrometer, forming the basis for highly accurate quantification methods. sigmaaldrich.com

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is recognized as a high-accuracy analytical technique, and the use of internal standards derived from this compound is central to its application in triazine analysis. nih.govspectrabase.com In IDMS, a known quantity of a stable isotope-labeled analog of the target analyte is added to the sample at the beginning of the analytical process. nih.govsigmaaldrich.com This labeled standard, which is chemically identical to the analyte, experiences the same sample preparation losses and ionization variations in the mass spectrometer. nih.gov

By measuring the ratio of the natural analyte to the labeled internal standard, analysts can achieve highly accurate and precise quantification, effectively correcting for matrix effects and variations during sample workup and analysis. nih.gov For instance, ¹³C₃-cyanuric acid and ¹³C₃-melamine, both synthesized from this compound, have been used as internal standards to develop robust IDMS methods for detecting their unlabeled counterparts in diverse food products like pet food, meat, and infant formula. spectrabase.comoregonstate.eduukisotope.com Similarly, ¹³C₃-simazine is used as an internal standard for the analysis of the herbicide simazine (B1681756) in soil samples. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) is a technique that provides enhanced selectivity and specificity by isolating a precursor ion and then fragmenting it to produce characteristic product ions. This process is crucial for differentiating target analytes from background noise in complex samples. spectrabase.com When developing quantitative methods, specific precursor-to-product ion transitions are monitored for both the analyte and its labeled internal standard.

For derivatives of this compound, the fragmentation patterns are well-characterized. For example, in the analysis of [¹³C₃]-cyanuric acid, the precursor ion (m/z 131 in negative mode) fragments to produce prominent product ions at m/z 43 and 87. spectrabase.com These transitions are monitored alongside the transitions of unlabeled cyanuric acid (m/z 128 → 42 and 85). ukisotope.com This allows for highly specific detection and quantification, even at low concentrations. The table below summarizes the MS/MS transitions used for the analysis of cyanuric acid and melamine (B1676169) and their respective ¹³C-labeled internal standards.

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

| Cyanuric Acid | Negative | 128 | 42 |

| Cyanuric Acid-¹³C₃ | Negative | 131 | 43.1 |

| Melamine | Positive | 127 | 85 |

| Melamine-¹³C₃ | Positive | 130.1 | 86.9 |

| Data sourced from references spectrabase.comukisotope.com. |

Development of Analytical Methods for Tracing and Quantification in Complex Matrices

The primary application of this compound is in facilitating the development of sensitive and reliable analytical methods for detecting triazine compounds in challenging matrices. nih.govspectrabase.com Contaminants like melamine and cyanuric acid in food, or pesticides like simazine in soil, require methods that can overcome significant matrix interference to provide accurate results. nih.govspectrabase.comoregonstate.edu The use of internal standards synthesized from this compound has been instrumental in creating such methods. nih.govspectrabase.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of triazine compounds in complex samples. nih.govspectrabase.com The development of these methods relies heavily on the availability of high-purity, stable isotope-labeled internal standards.

Researchers have successfully synthesized standards like [¹³C₃]-melamine and [¹³C₃]-cyanuric acid from this compound and used them to validate LC-MS/MS methods for food analysis. sigmaaldrich.comspectrabase.comoregonstate.edu These methods often involve an extraction step, a sample clean-up phase using techniques like solid-phase extraction (SPE), and finally, separation and detection. spectrabase.comoregonstate.edu For example, a method for analyzing melamine and cyanuric acid in meat and pet food used a hydrophilic interaction liquid chromatography (HILIC) column for separation. spectrabase.comoregonstate.edu The use of the ¹³C-labeled internal standards resulted in excellent method performance, as detailed in the table below.

| Matrix | Analyte | Fortification Level | Recovery (%) | Coefficient of Variation (CV%) |

| Catfish | Melamine | 10 µg/kg | 87-110 | <10 |

| Catfish | Cyanuric Acid | 10 µg/kg | 96-110 | <10 |

| Pork | Melamine | 10 µg/kg | 87-110 | <10 |

| Pork | Cyanuric Acid | 10 µg/kg | 96-110 | <10 |

| Chicken | Melamine | 10 µg/kg | 87-110 | <10 |

| Chicken | Cyanuric Acid | 10 µg/kg | 96-110 | <10 |

| Pet Food | Melamine | 10 µg/kg | 87-110 | <10 |

| Pet Food | Cyanuric Acid | 10 µg/kg | 96-110 | <10 |

| Data sourced from reference spectrabase.comoregonstate.edu. |

Similarly, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for quantifying simazine in soil. nih.gov This method employed a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol and used ¹³C₃-simazine as the internal standard. The IDMS approach led to significantly improved recovery values (90-100%) compared to methods without an isotope-labeled standard (60-90%), demonstrating the critical role of this compound in achieving accurate quantification in environmental analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique in advanced research for confirming the chemical purity and identity of isotopically labeled compounds such as this compound. The high resolution and sensitivity of HPLC allow for the separation of the main compound from any potential impurities, including starting materials, by-products, or degradation products. This verification is critical, as the accuracy of quantitative studies using isotope dilution methods relies on the well-defined purity of the labeled internal standard.

In the context of this compound, HPLC is often employed to assess the purity of its derivatives, which are synthesized for use as internal standards in various analytical methods. For instance, research involving the synthesis of [13C3]-cyanuric acid from this compound utilized HPLC to confirm the chemical purity of the final product. The analysis demonstrated that the synthesized [13C3]-cyanuric acid possessed a chemical purity exceeding 98%. tandfonline.comtandfonline.com This high level of purity ensures its suitability as a reliable internal standard.

Furthermore, HPLC, particularly in the hydrophilic interaction liquid chromatography (HILIC) mode, is integral to methods developed for the analysis of compounds derived from this compound. tandfonline.comtandfonline.comresearchgate.net HILIC is well-suited for separating polar compounds, making it effective for the analysis of triazine derivatives in complex matrices. researchgate.net For example, an isotope dilution liquid chromatography/mass spectrometry (LC/MS) method developed for determining melamine and cyanuric acid in food samples used HILIC for chromatographic separation. tandfonline.comresearchgate.net The method's robustness and accuracy are fundamentally supported by the high purity of the [13C3]-labeled internal standards, which is verified by chromatographic techniques like HPLC.

The selection of HPLC columns and mobile phases is tailored to the specific properties of the analytes. For the separation of related compounds, anion exchange columns in conjunction with a C18 pre-column for desalting have been noted in methodologies involving isotopic standards. google.com In the synthesis of 13C3-simazine from 13C3-cyanuric chloride, the final product's chemical purity was determined to be 99.00%, a characterization for which chromatographic methods are indispensable. nih.gov

The findings from these studies underscore the pivotal role of HPLC in validating the chemical integrity of this compound and its derivatives. The data generated from HPLC analyses provide the necessary confidence for their application in sensitive and quantitative spectroscopic research.

Research Findings on Purity Analysis by HPLC

| Analyte (Derived from this compound) | Analytical Technique | Determined Chemical Purity | Source |

| [13C3]-Cyanuric acid | HPLC | >98% | tandfonline.com, tandfonline.com |

| 13C3-Simazine | Chromatographic Analysis | 99.00% | nih.gov |

Biochemical and Metabolic Pathway Tracing with Cyanuric Chloride 13c3

Investigation of Metabolic Pathways and Turnover

The primary application of Cyanuric chloride-13C3 in biochemistry is as a tracer for metabolic studies. Its isotopic label allows for the precise tracking of molecular interactions and transformations within biological systems. By introducing this compound or its derivatives into a biological system, scientists can follow the incorporation of the 13C label into various metabolites. This process is essential for mapping metabolic pathways and understanding the dynamics of metabolic turnover. nih.gov

One key strategy involves using this compound as a precursor to synthesize other isotopically labeled compounds that serve as internal standards in quantitative analyses. researchgate.netepa.gov For example, [13C3]-melamine and [13C3]-cyanuric acid have been synthesized from [13C3]-cyanuric chloride. epa.govtandfonline.com These labeled standards are crucial for isotope dilution mass spectrometry, a powerful technique that allows for the accurate quantification of their unlabeled counterparts in complex biological samples like tissues. epa.govtandfonline.com This methodology provides high-quality data on metabolite concentrations, which is fundamental to understanding metabolic regulation. epa.gov

The analysis of metabolic turnover, or the rate at which molecules are synthesized and degraded, can be effectively studied using 13C-labeled compounds. nih.gov By monitoring the rate of incorporation and the changing abundance of 13C mass isotopomers over time, researchers can quantify the flux through specific metabolic pathways. nih.gov Techniques such as capillary electrophoresis-tandem mass spectrometry (CE-MS/MS) are used to detect these subtle changes, revealing rate-limiting steps and regulatory points within a metabolic network. nih.gov

Studies of Lipid Synthesis and Disposition

Cyanuric chloride and its isotopically labeled form, this compound, serve as versatile platforms for the synthesis of novel lipids. rsc.org The compound functions as a chemoselective linker, where its three reactive chlorine atoms can be substituted in a controlled, stepwise manner with different molecular groups. rsc.org This allows for the creation of compositionally diverse libraries of synthetic lipids from a single, readily available precursor. rsc.org

Researchers have utilized this strategy to develop new lipid compounds for various biological applications. rsc.orgnih.gov In these studies, cyanuric chloride acts as a core scaffold to which dialkylamines (as lipid tails) and various small molecules (as diverse headgroups) are attached. rsc.org The resulting triazine-based lipids can be designed to have specific properties, influencing processes like lipid synthesis and metabolic disposition.

The 13C label in this compound is instrumental in tracking these synthetic lipids within biochemical pathways. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to follow the labeled carbon backbone, providing insights into how these synthetic lipids are metabolized, distributed, and incorporated into larger structures like nanoparticles. This information is critical for optimizing the design of lipids for specific therapeutic or research purposes. rsc.org

| Research Focus | Key Findings | Analytical Technique | Reference |

| Synthetic Lipid Libraries | Cyanuric chloride used as a linker to create diverse triazine-based lipids. | Chemical Synthesis | rsc.org |

| Nanoparticle Formation | 8 out of 12 synthesized lipids formed stable nanoparticles. | Dynamic Light Scattering | nih.gov |

| Metabolic Tracing | Isotopic labeling allows for tracing lipid disposition and metabolic processes. | NMR Spectroscopy |

Tracing Incorporation into Nucleic Acids and Proteins

Cyanuric chloride is recognized for its utility as a cross-linking reagent and a coupling agent for macromolecules, including nucleic acids and proteins. nih.gov This reactivity can be harnessed to study the incorporation of labeled molecules into these essential biopolymers. While this compound itself may not be directly incorporated, it serves as a crucial starting material for the synthesis of labeled precursors that are.

For instance, Ammeline-13C3, a triazine derivative, can be synthesized from 13C-labeled cyanuric chloride. Once formed, Ammeline-13C3 can be introduced into biological systems where it can be incorporated into nucleic acids and proteins. The presence of the 13C label allows researchers to trace these incorporation events, offering insights into the metabolic pathways involved in nucleic acid and protein synthesis and the molecular interactions that govern these processes. This provides a powerful method for studying the dynamics of biopolymer synthesis and turnover.

Development of Isotopic Tools for Biochemical Interaction Studies

This compound is a valuable component in the broader strategy of chemical isotope labeling for metabolomics and the study of biochemical interactions. researchgate.net In this approach, molecules of interest within a complex biological sample are "tagged" with an isotopically distinct reagent to facilitate their detection and quantification, typically by mass spectrometry. acs.org

The stable isotope label of this compound makes it an ideal reagent for this purpose. smolecule.com It can be used to synthesize labeled standards for absolute quantification or employed in differential labeling strategies to compare metabolite levels across different samples. epa.govnih.gov Because it can react with various nucleophiles like amines, alcohols, and thiols, it can be used to tag a wide range of metabolites. smolecule.com This versatility allows it to function as a foundational tool for developing new diagnostic assays and for studying interactions within biochemical pathways. smolecule.com The ability to track molecular interactions with precision is essential for understanding complex biological functions and for identifying new therapeutic targets.

Exploration of Nanoparticle Formation for Research Purposes

Cyanuric chloride serves as a key precursor in the formation of nanoparticles designed for research in areas such as drug and gene delivery. rsc.org Its unique chemical properties allow it to act as a linker in the synthesis of specialized molecules, like synthetic lipids, that can self-assemble into stable nanoparticles. smolecule.comnih.gov

One notable application involves the synthesis of a library of triazine-based lipids using cyanuric chloride as a scaffold. rsc.org Of twelve unique lipids synthesized in one study, eight were shown to form nanoparticles that remained stable for at least one month, demonstrating the viability of this approach for creating diverse nanocarriers. nih.gov In a different application, cyanuric chloride was used to covalently link a europium chelate to a silica (B1680970) precursor. mdpi.com This process resulted in the formation of highly stable, luminescent silica nanoparticles (LESNPs) where the europium complex was entrapped and crosslinked within the silica matrix. mdpi.com These nanoparticles retain the desirable signaling properties of the lanthanide chelate and can be used as probes in sensitive bioassays. mdpi.com The use of this compound in these syntheses would enable researchers to track the formation and fate of these nanoparticles in biological systems.

| Nanoparticle Type | Precursor | Key Feature | Research Application | Reference |

| Lipid Nanoparticles | Cyanuric chloride-derived synthetic lipids | Compositional diversity and stability | Gene delivery, vaccine research | rsc.orgnih.gov |

| Luminescent Silica Nanoparticles (LESNPs) | Cyanuric chloride, ATBTA-Eu3+, APTES | Covalently crosslinked luminophore, stable | Time-resolved luminescence immunoassays | mdpi.com |

The synthetic lipids derived from cyanuric chloride have been specifically evaluated for their ability to encapsulate and deliver bioactive molecules. rsc.orgnih.gov The versatility of the cyanuric chloride platform allows for the simple and cost-effective synthesis of lipids with varied headgroups, which can be optimized for different delivery applications. rsc.org

In one study, the synthesized lipid nanoparticles were tested for their utility in encapsulating genes and peptides. nih.gov The research demonstrated that these lipids are capable of in vitro plasmid delivery. nih.gov Furthermore, when used in liposomal peptide vaccines, they induced antibody profiles similar to those achieved with other established hydrophobic anchors. nih.gov This highlights the potential of this strategy to rapidly develop and optimize lipid-based therapeutics for a range of research areas, from gene therapy to immunology. rsc.org The ability to easily create and screen a diverse library of lipids provides a significant advantage in the development of new and more effective delivery systems. rsc.org

Environmental Fate and Degradation Studies Employing Cyanuric Chloride 13c3

Investigation of Degradation Pathways in Diverse Environmental Settings

Cyanuric chloride-13C3 is instrumental in elucidating the degradation pathways of its non-labeled counterpart in various environmental compartments, including soil, water, and the atmosphere. smolecule.com By tracing the 13C-labeled backbone, scientists can identify and quantify the formation of intermediate and final degradation products, overcoming the challenges of background levels of similar compounds. smolecule.comacs.org

The primary degradation pathway for cyanuric chloride in aquatic environments is abiotic hydrolysis. echemi.comnih.govoecd.org This process occurs rapidly in water, with the rate being influenced by temperature and pH. echemi.comeuropa.euresearchgate.net The hydrolysis is a stepwise process where the chlorine atoms are sequentially replaced by hydroxyl groups. oecd.orgeuropa.eu

The degradation proceeds as follows:

Cyanuric chloride hydrolyzes to 2,4-dichloro-6-hydroxy-1,3,5-triazine . oecd.orgeuropa.eu

This intermediate further hydrolyzes to 2-chloro-4,6-dihydroxy-1,3,5-triazine . oecd.orgeuropa.eu

The final, stable degradation product is cyanuric acid . oecd.orgeuropa.eu

Studies have shown that the half-life for the initial disappearance of cyanuric chloride in an aqueous medium can be less than five minutes. oecd.org The entire hydrolysis process to cyanuric acid takes less than five hours. oecd.org The use of this compound allows for precise measurement of the rates of formation of these 13C-labeled intermediates and the final cyanuric acid-13C3 product. researchgate.net

| Parameter | Value | Reference |

| Dominant Environmental Fate Process | Hydrolysis | nih.gov |

| Atmospheric Half-Life | ~4,300 days (via reaction with hydroxyl radicals) | echemi.comnih.gov |

| Primary Abiotic Degradation Product | Cyanuric acid | echemi.comeuropa.eu |

| Photodegradation | Not expected to be susceptible to direct photolysis by sunlight | nih.goveuropa.eu |

The following table details the half-life (DT50) of cyanuric chloride and its first two hydrolysis intermediates at a constant temperature, illustrating the rapid, stepwise nature of the chemical breakdown in water.

| Compound | DT50 (Half-Life) at pH 7, 25°C (298.15 K) | Reference |

| Cyanuric chloride | 3.47 minutes | europa.eu |

| 2,4-dichloro-6-hydroxy-1,3,5-triazine | 31.5 minutes (0.52 hours) | europa.eu |

| 2-chloro-4,6-dihydroxy-1,3,5-triazine | 239.0 minutes (3.98 hours) | europa.eu |

In soil, the degradation of cyanuric chloride is also dominated by hydrolysis. core.ac.uk Its mobility and degradation can be influenced by soil pH, as this affects how the herbicide binds to soil particles. core.ac.uk Using this compound helps track the movement and transformation of the compound within the soil column and its potential to leach into groundwater. alfa-chemistry.comsmolecule.com

Assessment of Microbial and Chemical Breakdown Processes

A key application of this compound is to differentiate between chemical (abiotic) and biological (microbial) degradation pathways. smolecule.com While chemical hydrolysis is the dominant and rapid initial breakdown process for cyanuric chloride, the resulting main product, cyanuric acid, is susceptible to microbial degradation. echemi.comoecd.orgresearchgate.netasm.orgnih.gov

Studies using labeled compounds have confirmed that the initial, rapid degradation of cyanuric chloride in environments like methanogenic aquifer slurries is likely due to abiotic hydrolysis rather than direct microbial action. echemi.comnih.gov However, once cyanuric acid is formed, various bacteria and fungi can utilize it as a nitrogen source, breaking down the stable triazine ring. researchgate.netresearchgate.netasm.org The biodegradation of 13C-labeled cyanuric acid can be monitored by tracking the release of labeled carbon dioxide (¹³CO₂). asm.orgnih.gov

The key enzymes in the microbial degradation of cyanuric acid have been identified, with cyanuric acid hydrolase (CAH) playing a central role in opening the s-triazine ring. researchgate.netasm.orgresearchgate.net This enzyme catalyzes the hydrolysis of cyanuric acid to carboxybiuret, which is further metabolized to ammonia (B1221849) and carbon dioxide. nih.govasm.org By introducing this compound into a microbial system, researchers can trace the ¹³C atoms through this metabolic pathway, confirming the mechanism and rate of biodegradation under different environmental conditions, including anaerobic and saline environments. asm.orgnih.gov

| Process | Description | Relevance of this compound | Reference |

| Chemical Breakdown (Abiotic) | Rapid hydrolysis is the dominant initial degradation pathway, converting cyanuric chloride to cyanuric acid via chlorinated intermediates. echemi.comnih.goveuropa.eu This process is faster in acidic conditions. researchgate.net | Allows for precise quantification of hydrolysis rates and product formation without interference from other carbon sources. smolecule.com | smolecule.comechemi.comnih.goveuropa.euresearchgate.net |

| Microbial Breakdown (Biotic) | Direct microbial degradation of cyanuric chloride is considered minor. echemi.com However, the hydrolysis product, cyanuric acid, is readily biodegraded by various microorganisms that use it as a nitrogen source. researchgate.netasm.orgnih.gov | Enables researchers to trace the ¹³C label into microbial biomass or respired ¹³CO₂, definitively confirming and quantifying biodegradation of the downstream product. alfa-chemistry.comasm.org | alfa-chemistry.comechemi.comresearchgate.netasm.orgnih.gov |

Strategies for Environmental Impact Mitigation Research

Understanding the environmental fate of cyanuric chloride is critical for mitigating the impact of triazine-based chemicals, particularly herbicides like atrazine (B1667683) and simazine (B1681756), which are synthesized from it. wikipedia.orgresearchgate.net The persistence and mobility of these herbicides are significant environmental concerns. researchgate.netnih.govsemanticscholar.org this compound serves as a crucial research tool for developing and evaluating strategies to minimize this impact. symeres.comsmolecule.com

By using the labeled compound, researchers can:

Assess Persistence: Accurately measure the degradation rates of triazine compounds in different soils and aquatic systems to predict their environmental persistence. symeres.comsmolecule.com

Identify Degradation-Prone Substitutes: Aid in the design of new pesticides that are more susceptible to microbial or chemical degradation, thereby reducing their environmental lifetime and potential for contamination. nih.govsemanticscholar.org Isotope labeling is essential for comparing the degradation pathways and efficiencies of these new candidates. semanticscholar.org

Evaluate Remediation Technologies: Trace the effectiveness of remediation strategies, such as bioremediation using specific microbial consortia or advanced oxidation processes like photocatalysis. researchgate.netresearchgate.netscirp.org For instance, by tracking the disappearance of the parent ¹³C-labeled compound and the appearance of its ¹³C-labeled degradation products, the efficiency of a given cleanup technology can be unequivocally determined.

This research is essential for establishing best management practices for the use of triazine herbicides and for developing effective solutions to decontaminate affected sites, ultimately protecting ecosystems and human health. researchgate.netsemanticscholar.org

Frontiers and Future Directions in Cyanuric Chloride 13c3 Research

Exploration of Novel Synthetic Routes and Derivatizations

The synthetic versatility of cyanuric chloride is centered on the sequential and chemo-selective substitution of its three chlorine atoms. nih.gov This reactivity is thermally controlled; nucleophilic aromatic substitution generally occurs at 0°C for the first chlorine, 25°C for the second, and 70°C for the third, although the specific conditions are influenced by the nucleophile's reactivity and steric properties. nih.gov This step-wise reactivity allows for the methodical synthesis of precisely substituted 1,3,5-triazine (B166579) derivatives. researchgate.net

Future research is focused on developing more efficient and diverse synthetic protocols. Two primary approaches are often employed:

Convergent Synthesis: In this method, different molecular fragments are prepared separately before being combined. For instance, two distinct nucleophiles can be reacted with cyanuric chloride, and the resulting monochlorotriazine is then reacted with a third group, such as a long-chain secondary amine, to create complex molecules like synthetic lipids. nih.gov

Divergent Synthesis: This approach involves starting with the core cyanuric chloride molecule and sequentially adding different functional groups. While effective for some derivatives, this route can sometimes lead to insoluble compounds or lower yields for more complex substitutions. nih.gov

A key area of derivatization involves reacting Cyanuric chloride-13C3 with various nucleophiles like amines, alcohols, and thiols to produce isotopically labeled standards and tracers. smolecule.comdtic.mil For example, reaction with ammonia (B1221849) yields [¹³C₃]-melamine, and hydrolysis with acidified water produces [¹³C₃]-cyanuric acid, both of which serve as critical internal standards for isotope dilution mass spectrometry analysis. nih.gov Researchers are continuously exploring new derivatives to expand the library of available labeled compounds for advanced analytical and biological studies. aub.edu.lb

Table 1: Synthetic Routes and Derivatizations of this compound

| Synthetic Approach | Description | Example Nucleophiles | Resulting Products |

|---|---|---|---|

| Sequential Substitution | Stepwise replacement of chlorine atoms controlled by temperature. | Amines, Alcohols, Thiols, Phenols | Mono-, di-, and tri-substituted triazines |

| Convergent Synthesis | Pre-synthesized fragments are attached to the triazine core. | Protected amino acids, secondary amines | Complex lipids, bioactive molecules nih.gov |

| Divergent Synthesis | Step-by-step addition of nucleophiles to the central triazine ring. | Small molecule headgroups, lipid tails | Diverse libraries of triazine compounds nih.gov |

| Labeled Standard Synthesis | Reaction with specific reagents to create labeled analytical standards. | Ammonia, Acidified Water | [¹³C₃]-melamine, [¹³C₃]-cyanuric acid nih.gov |

Advanced Spectroscopic Characterization Techniques

The primary advantage of this compound is its utility in advanced spectroscopic methods. The ¹³C enrichment is crucial for techniques that rely on isotopic differentiation for quantification and structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The most prominent application of this compound is in the synthesis of labeled internal standards for isotope dilution LC-MS/MS. nih.gov This method allows for highly accurate and precise quantification of target analytes (like melamine (B1676169) and cyanuric acid) in complex matrices such as food products by correcting for matrix effects and variations in instrument response. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C label significantly enhances the signal-to-noise ratio in ¹³C NMR spectroscopy. researcher.life This allows for real-time monitoring of reactions involving the triazine ring and detailed structural characterization of its derivatives. aub.edu.lb Advanced techniques, such as two-dimensional ¹³C-¹³C NMR, can provide powerful insights into the connectivity and chemical environment of the carbon atoms within complex materials derived from this compound, such as polymers or resins. dntb.gov.ua

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used alongside NMR to confirm the identity and purity of synthesized derivatives by identifying the characteristic vibrational frequencies of functional groups attached to the triazine core. aub.edu.lb

Future work will likely focus on coupling these techniques, for example, using dDNP (dissolution Dynamic Nuclear Polarization) NMR for in-situ reaction monitoring of processes involving cyanuric chloride derivatives, providing unprecedented mechanistic detail. researcher.life

Table 2: Spectroscopic Techniques for Characterizing this compound and its Derivatives

| Technique | Application | Information Obtained |

|---|---|---|

| LC-MS/MS | Isotope dilution analysis using derivatives as internal standards. | Precise quantification of unlabeled analogues in complex samples. nih.gov |

| ¹³C NMR | Structural elucidation and reaction monitoring. | Chemical environment of carbon atoms, confirmation of substitution patterns. aub.edu.lbresearcher.life |

| 2D ¹³C-¹³C NMR | Advanced structural analysis of complex materials. | Carbon-carbon connectivity and detailed structural mapping. dntb.gov.ua |

| FTIR | Functional group analysis. | Confirmation of covalent modifications and presence of specific chemical bonds. aub.edu.lb |

Integration of Computational Chemistry in Mechanistic Predictions and Design

Computational chemistry is becoming an indispensable tool for understanding and predicting the reactivity of cyanuric chloride. By simulating reaction mechanisms, researchers can gain insights that are difficult to obtain through experiments alone.

Recent studies have employed computational analysis to investigate the sequential nucleophilic substitution on the cyanuric chloride ring. nih.gov These models can predict the preferential order of substitution for different nucleophiles and rationalize the temperature control inherent in these reactions. nih.gov Key findings from these computational analyses include:

Reaction Pathway Simulation: Calculations indicate that the substitution process often follows a concerted, single-step process involving two stages: nucleophilic addition followed by the dissociation of the leaving group (chloride). nih.gov

Transition State Identification: The Meisenheimer σ-complex, a potential intermediate in nucleophilic aromatic substitution, has been identified as a transition state structure, suggesting it is not stable enough to exist as a true intermediate in these reactions. nih.gov

Activation Energy Barriers: Computational models show a progressive increase in the activation energy barrier for each subsequent substitution. The barrier for the first substitution is lowest (2-8 kcal mol⁻¹), increasing for the second (9-15 kcal mol⁻¹), and becoming highest for the third (>15 kcal mol⁻¹). These findings align perfectly with the experimental observation that higher temperatures are required for later substitutions. nih.gov

The integration of these predictive models allows for the rational design of synthetic routes, optimizing reaction conditions and predicting the outcomes for novel derivatizations before they are attempted in the lab.

Table 3: Role of Computational Chemistry in this compound Research

| Computational Method | Application | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Simulating reaction mechanisms. | Prediction of reaction pathways (concerted vs. stepwise). nih.gov |

| Transition State Analysis | Identifying high-energy points in a reaction. | Characterization of structures like the Meisenheimer σ-complex as transition states. nih.gov |

| Activation Energy Calculation | Quantifying the energy required for a reaction to occur. | Explains the experimentally observed temperature dependence of sequential substitutions. nih.gov |

| Molecular Docking | Predicting binding interactions of derivatives. | Screening for potential biological targets, such as EGFR-TK, for drug design. researcher.life |

Emerging Applications in Interdisciplinary Scientific Fields

The unique properties of this compound and its derivatives are driving their application in diverse and interdisciplinary fields, from environmental science to medicine and materials science.